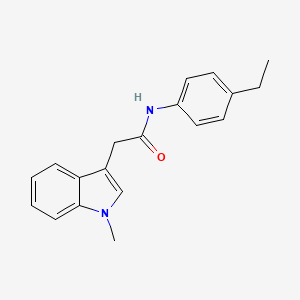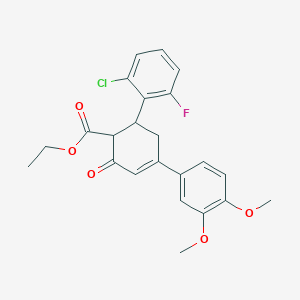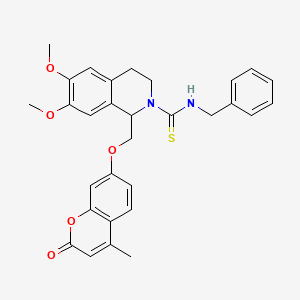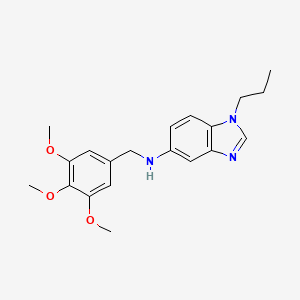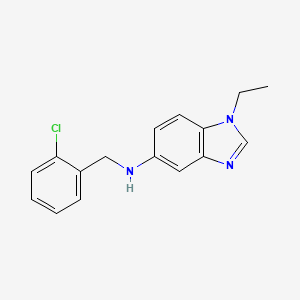
N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine: is a chemical compound that belongs to the benzimidazole class. This compound is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole core is then alkylated with ethyl halides to introduce the ethyl group at the nitrogen position.
N-(2-chlorobenzyl) Substitution: The final step involves the substitution of the benzimidazole nitrogen with a 2-chlorobenzyl group using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzylic alcohols or ketones.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. It is also studied for its potential in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
- N-(2-fluorobenzyl)-1-ethyl-1H-benzimidazol-5-amine
- N-(2-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine
- N-(2-iodobenzyl)-1-ethyl-1H-benzimidazol-5-amine
Comparison: N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is unique due to the presence of the 2-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its fluorinated, brominated, and iodinated analogs, the chlorinated compound may exhibit different reactivity and potency in biological assays. The choice of halogen can influence the compound’s lipophilicity, electronic properties, and overall biological activity.
Properties
Molecular Formula |
C16H16ClN3 |
|---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-ethylbenzimidazol-5-amine |
InChI |
InChI=1S/C16H16ClN3/c1-2-20-11-19-15-9-13(7-8-16(15)20)18-10-12-5-3-4-6-14(12)17/h3-9,11,18H,2,10H2,1H3 |
InChI Key |
DSHDKTGBGWHISF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3Cl |
solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


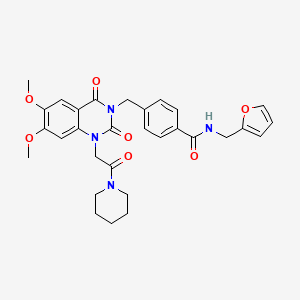
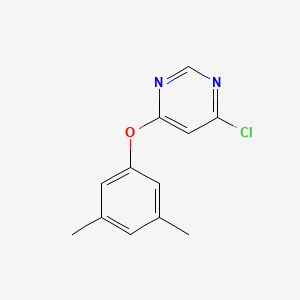
![3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B11438813.png)
![ethyl 4-[8-(5-bromo-2-methoxyphenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate](/img/structure/B11438814.png)
![6-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438818.png)
![6-chloro-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438823.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11438825.png)

![(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B11438832.png)
![Ethyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11438843.png)
